N-Cyclobutyl-5-methylisoxazol-4-amine
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Overview
Description
N-Cyclobutyl-5-methylisoxazol-4-amine: is a chemical compound with the molecular formula C8H12N2O. It belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of N-cyclobutyl-5-methylisoxazole-4-carboxamide under acidic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts and specific solvents to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the cyclobutyl group.
Scientific Research Applications
Chemistry: N-Cyclobutyl-5-methylisoxazol-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the synthesis of other chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which N-Cyclobutyl-5-methylisoxazol-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
N-Cyclobutyl-5-ethylisoxazol-4-amine: Similar structure with an ethyl group instead of a methyl group.
N-Cyclobutyl-3-methylisoxazol-4-amine: Different position of the methyl group on the isoxazole ring.
N-Cyclobutyl-4-methylisoxazol-3-amine: Different position of the nitrogen atom in the ring.
Uniqueness: N-Cyclobutyl-5-methylisoxazol-4-amine is unique due to its specific arrangement of atoms, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and biological processes that are not possible with other similar compounds.
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Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-cyclobutyl-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H12N2O/c1-6-8(5-9-11-6)10-7-3-2-4-7/h5,7,10H,2-4H2,1H3 |
InChI Key |
KMNGDOSJDKSTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC2CCC2 |
Origin of Product |
United States |
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